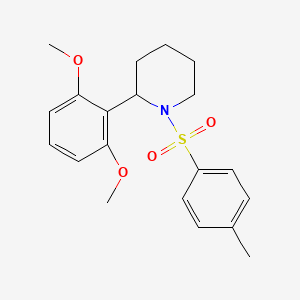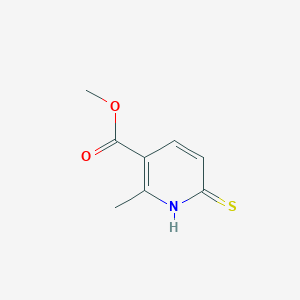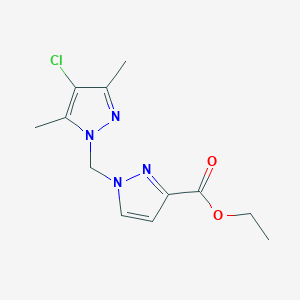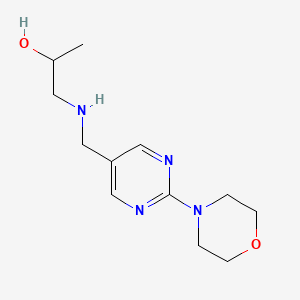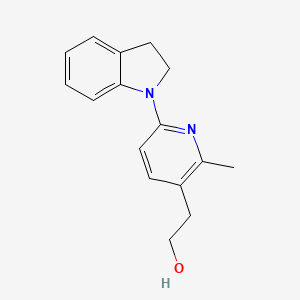
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is a compound that belongs to the class of indoline derivatives. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The unique structure of this compound, which includes an indoline moiety fused with a pyridine ring, makes it an interesting subject for scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol typically involves the reaction of 2-methyl-3-pyridinecarboxaldehyde with indoline in the presence of a suitable reducing agent. The reaction is carried out under reflux conditions in a solvent such as ethanol or acetonitrile. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding amine or alkane derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4), chromium trioxide (CrO3), and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include substituted indoline and pyridine derivatives, which can have different functional groups such as halides, amines, and thiols.
Applications De Recherche Scientifique
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent.
Medicine: The compound is being investigated for its potential use in the treatment of diseases such as ischemic stroke and diabetes.
Industry: In the industrial sector, the compound is used in the development of smart materials, sensors, and other advanced technologies.
Mécanisme D'action
The mechanism of action of 2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol involves its interaction with specific molecular targets and pathways. For example, in the treatment of ischemic stroke, the compound has been shown to interact with N-methyl-D-aspartic acid (NMDA) receptors, reducing the release of inflammatory cytokines and protecting neuronal cells from damage . In the context of diabetes, the compound may modulate the activity of ATP-binding cassette transporters, enhancing glucose uptake and insulin sensitivity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Spiropyran Derivatives: These compounds share a similar indoline structure and exhibit photochromic properties.
Indole Derivatives: Indole derivatives have a similar core structure and are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Uniqueness
2-(6-(Indolin-1-yl)-2-methylpyridin-3-yl)ethanol is unique due to its specific combination of an indoline moiety with a pyridine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications. Its ability to undergo various chemical reactions and its potential therapeutic effects further highlight its uniqueness .
Propriétés
Formule moléculaire |
C16H18N2O |
|---|---|
Poids moléculaire |
254.33 g/mol |
Nom IUPAC |
2-[6-(2,3-dihydroindol-1-yl)-2-methylpyridin-3-yl]ethanol |
InChI |
InChI=1S/C16H18N2O/c1-12-13(9-11-19)6-7-16(17-12)18-10-8-14-4-2-3-5-15(14)18/h2-7,19H,8-11H2,1H3 |
Clé InChI |
RFQFFWMOVDUUOG-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=N1)N2CCC3=CC=CC=C32)CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


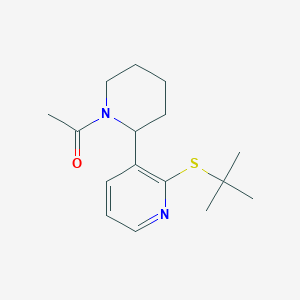
![3-Benzyl-6-isopropylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058427.png)
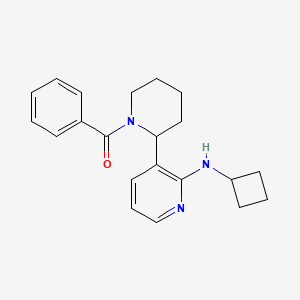
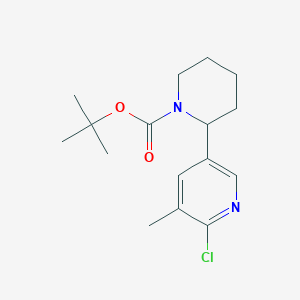
![6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B15058454.png)
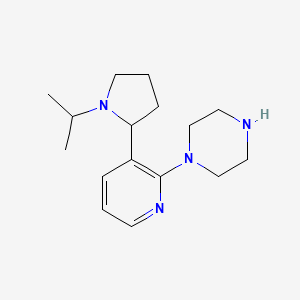



![2-amino-N-[(3S)-1-benzylpyrrolidin-3-yl]-N-methylpropanamide](/img/structure/B15058488.png)
